molecular formula C23H24FN5O2S B2435148 3-cyclopentyl-N-[1,3-diethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]propanamide CAS No. 1112371-81-9

3-cyclopentyl-N-[1,3-diethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]propanamide

Cat. No. B2435148
CAS RN: 1112371-81-9
M. Wt: 453.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzimidazole derivative. Benzimidazoles are a type of organic compound that are part of many drugs and have diverse biological activities. They consist of a fused benzene and imidazole ring structure . The compound also contains a cyclopentyl group, which is a cycloalkane consisting of a five-membered ring .

Scientific Research Applications

Antiviral Properties

  • Cytomegalovirus DNA Maturation Inhibition: A study by Buerger et al. (2001) explores a compound structurally similar to 3-cyclopentyl-N-[1,3-diethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]propanamide, highlighting its ability to inhibit cytomegalovirus (CMV) replication. This compound specifically targets CMV DNA maturation via the UL89 and UL56 gene products, demonstrating a novel mechanism of antiviral action distinct from inhibition of viral DNA synthesis or viral transcription and translation (Buerger et al., 2001).

Chemical Analysis and Synthesis

  • Nucleophilic Side Chains Probing

    Llamas et al. (1986) describe the use of a compound related to 3-cyclopentyl-N-[1,3-diethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]propanamide for probing nucleophilic side chains of proteins. This highlights its potential application in biochemical analysis and protein characterization (Llamas et al., 1986).

  • Substitute for Arylsulfonyl Isocyanates

    Sa̧czewski et al. (2006) present research on the use of dimethylaminopyridinium carbamoylides as substitutes for arylsulfonyl isocyanates in the production of arylsulfonyl carbamates and ureas. This suggests the relevance of similar compounds in greener, safer chemical syntheses (Sa̧czewski et al., 2006).

Pharmacological Research

  • Anticonvulsant Agents: A study by Farag et al. (2012) on derivatives of heterocyclic compounds, which include sulfonamide moieties similar to the chemical , demonstrates significant anticonvulsive effects in some compounds. This points to potential applications in the development of anticonvulsant drugs (Farag et al., 2012).

Industrial and Material Science Applications

  • Solvent Mixtures for Petrochemical Separation: Research by Salleh et al. (2019) involves the study of ionic liquids, with structural features similar to the compound , for the separation of benzene and cyclohexane. This could imply potential applications in enhancing the extraction performance in petrochemical industries (Salleh et al., 2019).

properties

IUPAC Name

N-butan-2-yl-3-[1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2S/c1-3-15(2)25-20(30)12-13-28-21(31)18-6-4-5-7-19(18)29-22(28)26-27-23(29)32-14-16-8-10-17(24)11-9-16/h4-11,15H,3,12-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLRMUSWANZGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-N-[1,3-diethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]propanamide

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